molecular formula C6H10O7 B051563 (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 6814-36-4

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No. B051563
CAS RN: 6814-36-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-MBMOQRBOSA-N
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Description

“(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid” is a chemical compound with the molecular formula C6H10O7 . It is also known as D-Mannuronic acid . The CAS number for this compound is 6814-36-4.


Molecular Structure Analysis

The molecular weight of “(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid” is 194.14 . For a detailed molecular structure, you may want to refer to a specialized chemical database or software.

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

  • (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid and its derivatives play a significant role as intermediates in synthetic routes for various compounds. For instance, Hayes and Wallace (1990) describe the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene B4 synthesis (Hayes & Wallace, 1990). Similarly, González et al. (1996) synthesized derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of antineoplastic macrocyclic depsipeptides (González et al., 1996).

Analytical Chemistry and Molecular Studies

  • In the field of analytical chemistry, compounds like 5-oxohexanoic acid have been characterized using advanced techniques. For instance, Kanawati et al. (2007) used electrospray ionization coupled with a mass spectrometry system for characterizing monocarboxylic acids like 5-oxohexanoic acid (Kanawati et al., 2007). Additionally, Kim, Cho, and Ha (1999) conducted ab initio calculations on α-hydroxy ketomethylene dipeptide isosteres, including (2S,5S)-5-amino-2-hydroxy-4-oxohexanoic acid, to understand their intramolecular hydrogen bonding (Kim, Cho, & Ha, 1999).

Solubility and Physicochemical Properties

  • The solubility of compounds structurally similar to (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid in different solvents has been a topic of research. Gong et al. (2012) studied the solubility of various saccharides, which are structurally related to this compound, in ethanol-water solutions (Gong et al., 2012).

Pharmacological and Biological Research

  • In pharmacological research, derivatives of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid have been synthesized for their potential biological activities. For instance, Abouzid et al. (2007) synthesized a series of 6-aryl-4-oxohexanoic acids and evaluated their anti-inflammatory activities (Abouzid et al., 2007).

properties

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29894-36-8, 39989-93-0
Record name Poly(mannuronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29894-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannuronic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39989-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10218316, DTXSID80873875
Record name Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

CAS RN

1986-14-7, 6814-36-4
Record name D-Mannuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6814-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Mannuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980IT47Y34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

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